1-ethyl-4-(4-phenylcyclohexyl)piperazine
Description
1-Ethyl-4-(4-phenylcyclohexyl)piperazine is a substituted piperazine derivative characterized by a piperazine core with an ethyl group at the N1 position and a 4-phenylcyclohexyl substituent at the N4 position (Figure 1). The 4-phenylcyclohexyl group introduces steric bulk and lipophilicity, while the ethyl group modulates electronic and metabolic properties. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including neurotransmitter receptors, enzymes, and transporters . For example, substituents on the piperazine ring, such as aryl or cyclohexyl groups, are known to influence binding selectivity, metabolic stability, and solubility .
Properties
IUPAC Name |
1-ethyl-4-(4-phenylcyclohexyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-2-19-12-14-20(15-13-19)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-7,17-18H,2,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDMJJCQBSHFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCC(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-4-(4-phenylcyclohexyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound . Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Ethyl-4-(4-phenylcyclohexyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Researchers study its interactions with various biological targets to understand its potential therapeutic effects.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-ethyl-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to act as a noncompetitive antagonist of the NMDA (N-methyl-D-aspartate) receptor, leading to the release and decreased reabsorption of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine . Additionally, it can inhibit muscarinic and nicotinic acetylcholine receptors and bind to sigma opiate receptors on nerve cell membranes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key differences among piperazine derivatives arise from substituent variations. A comparison of select analogs is provided in Table 1 :
Key Observations :
- Solubility : The ethyl group in 1-ethyl-4-(4-phenylcyclohexyl)piperazine likely improves solubility compared to bulkier analogs like MT-45 or GBR 12907. Ethylene or methylene spacers between piperazine and aromatic groups enhance solubility (e.g., 80 μM for ethylene-spaced analogs) .
- Metabolic Stability : Piperazine rings are metabolic hot spots. The ethyl group may slow N-dealkylation compared to methyl substituents (e.g., in Cyclizine derivatives), but CYP3A4-mediated oxidation remains a concern .
Pharmacological Activity
- Receptor Binding : Piperazines with 4-arylcyclohexyl groups (e.g., 4-phenylcyclohexyl) may exhibit affinity for serotonin (5-HT) or dopamine receptors, similar to phenylpiperazine analogs like TFMPP or mCPP . The bulky cyclohexyl group could reduce off-target binding compared to planar aromatic substituents .
- Cytotoxicity : 4-Chlorobenzhydrylpiperazine derivatives show potent anticancer activity, suggesting that the 4-phenylcyclohexyl group in the target compound might confer similar properties if conjugated with bioisosteric moieties .
- Selectivity : Bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane) demonstrate enhanced dopamine transporter (DAT) selectivity, whereas flexible analogs like 1-ethyl-4-(4-nitrophenyl)piperazine lack such precision .
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